molecular formula C13H11FO4 B3043436 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 865659-14-9

5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B3043436
CAS No.: 865659-14-9
M. Wt: 250.22 g/mol
InChI Key: JAZGVUYYWVMRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones This compound features a pyran-4-one core substituted with a 3-fluorobenzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one typically involves the following steps:

    Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often involving formaldehyde and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyran-4-one core can be reduced to a dihydropyran using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the 3-fluorobenzyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-[(3-carboxybenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one.

    Reduction: 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-dihydropyran.

    Substitution: 5-[(3-substituted benzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one.

Scientific Research Applications

5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
  • 5-[(3-bromobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
  • 5-[(3-methylbenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one

Uniqueness

5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4/c14-10-3-1-2-9(4-10)7-18-13-8-17-11(6-15)5-12(13)16/h1-5,8,15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZGVUYYWVMRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=COC(=CC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186203
Record name 5-[(3-Fluorophenyl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-14-9
Record name 5-[(3-Fluorophenyl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Fluorophenyl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Reactant of Route 3
Reactant of Route 3
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Reactant of Route 4
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Reactant of Route 5
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Reactant of Route 6
5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.